molecular formula C20H14Cl2N6O5S B1667473 Bozepinib CAS No. 1207993-83-6

Bozepinib

货号 B1667473
CAS 编号: 1207993-83-6
分子量: 521.3 g/mol
InChI 键: ADWZQHLAYGEBHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bozepinib is a potent antitumor compound that shows an IC50 of 0.166 μM against MDA-MB-231 human breast cancer cell line . It is also a very selective drug that presents a therapeutic index (TI) of 11.0 against MDA-MB-231 in relation to the normal MCF-10A . It has demonstrated selectivity on cancer cells and showed an inhibitory effect over kinases involved in carcinogenesis, proliferation, and angiogenesis .


Molecular Structure Analysis

The molecular structure of Bozepinib is C20H14Cl2N6O5S . The exact mass is 520.01 and the molecular weight is 521.33 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bozepinib include a molecular formula of C20H14Cl2N6O5S and a molecular weight of 521.33 .

科学研究应用

抗肿瘤活性及分子靶点

Bozepinib 已显示出作为抗癌化合物的巨大潜力。其化学结构包括苯并稠合的七元环和嘌呤部分,有助于其抗肿瘤特性。研究表明,其结构中的亚甲基氧烯胺磺酰基官能团对其抗肿瘤活性至关重要,使其成为开发更有效的抗肿瘤化合物的合适支架 (Cruz-López 等人,2017)。此外,已发现 Bozepinib 可通过 PKR 介导的途径诱导乳腺癌细胞凋亡,并与干扰素-α 联合使用时显示出协同作用,触发凋亡、自噬和衰老 (Marchal 等人,2013)

选择性和对癌干细胞的影响

Bozepinib 的一个显着方面是其对癌干细胞样细胞 (CSC) 的选择性和有效性。它对 MDA-MB-231 人乳腺癌细胞系表现出很高的治疗指数,同时对正常细胞保持选择性。它已显示出对参与癌变、增殖和血管生成的激酶的抑制作用,例如 HER-2、JNK、ERK、AKT 和 VEGF。此外,Bozepinib 抑制乳腺和结肠球的形成,表明其在靶向 CSC 方面的潜力 (Campos 等人,2020); (Ramirez 等人,2014)

胶质母细胞瘤治疗的发展

最近在开发用于治疗胶质母细胞瘤的 Bozepinib 加载纳米胶囊方面取得了进展。这些纳米胶囊在通过诱导凋亡减少胶质母细胞瘤生长方面表现出积极的结果,并且与替莫唑胺联合使用时显示出协同效应。这种组合已导致体内神经胶质瘤生长显着减少,这为胶质母细胞瘤治疗开辟了一条有希望的途径 (Dias 等人,2021)。此外,Bozepinib 已通过调节嘌呤能系统并影响与癌症进展相关的关键标志物(如 AKT、NF-κB 和 CD133)证明了对胶质母细胞瘤的有效性 (Dias 等人,2021)

属性

IUPAC Name

3-(2,6-dichloropurin-9-yl)-1-(4-nitrophenyl)sulfonyl-3,5-dihydro-2H-4,1-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N6O5S/c21-18-17-19(25-20(22)24-18)26(11-23-17)16-9-27(15-4-2-1-3-12(15)10-33-16)34(31,32)14-7-5-13(6-8-14)28(29)30/h1-8,11,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWZQHLAYGEBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=NC5=C4N=C(N=C5Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bozepinib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bozepinib
Reactant of Route 2
Reactant of Route 2
Bozepinib
Reactant of Route 3
Reactant of Route 3
Bozepinib
Reactant of Route 4
Reactant of Route 4
Bozepinib
Reactant of Route 5
Reactant of Route 5
Bozepinib
Reactant of Route 6
Reactant of Route 6
Bozepinib

Citations

For This Compound
64
Citations
A Ramírez, H Boulaiz, C Morata-Tarifa, M Perán… - Oncotarget, 2014 - ncbi.nlm.nih.gov
… proving the efficacy of Bozepinib over CSCs, the mechanism by which Bozepinib inhibits the CSC growth requires further detailed investigation. The Bozepinib effect involves different …
Number of citations: 30 www.ncbi.nlm.nih.gov
JM Campos, A Conejo-García… - … Research in Cancer, 2020 - books.google.com
… Bozepinib is a … bozepinib demonstrated selectivity on cancer cells and showed an inhibitory effect over kinases involved in carcinogenesis, proliferation and angiogenesis. Bozepinib …
Number of citations: 3 books.google.com
JA Marchal, E Carrasco, A Ramirez… - Drug Design …, 2013 - Taylor & Francis
… the mechanisms by which bozepinib induces apoptosis in … of bozepinib, we analyzed the synergistic effect of a bozepinib/… in the apoptosis induced by bozepinib used alone and in …
Number of citations: 30 www.tandfonline.com
A de Fraga Dias, JN Scholl, CEJ Moritz… - European Journal of …, 2021 - Elsevier
Glioblastoma (GBM) is the most frequent and aggressive brain tumor in adults and the current treatments only have a modest effect on patient survival. Recent studies show that …
Number of citations: 5 www.sciencedirect.com
O Cruz-López, A Ramírez, SA Navarro… - Future Medicinal …, 2017 - Future Science
… We demonstrated the role of the PKR as a biological target of bozepinib involved in the apoptosis of breast and colon cancer cells. In addition, the specific HER2, JNK and ERKs …
Number of citations: 3 www.future-science.com
O Cruz-López, M Ner, F Nerín-Fonz… - Journal of Enzyme …, 2021 - Taylor & Francis
… First, the methyl group was chosen to replace the nitro one of bozepinib in the present study. The different steps of the biotransformations that produce a primary amine from an aromatic …
Number of citations: 3 www.tandfonline.com
ÁC da Silva, JN Scholl, A de Fraga Dias, AF Weber… - Purinergic …, 2023 - Springer
Bladder cancer (BC) is the most common cancer of the urinary tract. Bozepinib (BZP), a purine-derived molecule, is a potential compound for the treatment of cancer. Purinergic …
Number of citations: 3 link.springer.com
A Fraga Dias, DR Dallemole, FA Bruinsmann… - …, 2021 - Future Medicine
… O Cruz-López and A Conejo-García were involved in the synthesis of bozepinib. JM Campos kindly donated bozepinib for this study and revised the final draft. AMO Battastini supported …
Number of citations: 2 www.futuremedicine.com
F Morales, A Conejo-García, A Ramírez, C Morata… - RSC …, 2015 - pubs.rsc.org
… based on the following modifications of the acyclic analogue of bozepinib (2), which in spite of being obtained as a by-product during the formation of bozepinib (1), its remarkable anti-…
Number of citations: 2 pubs.rsc.org
O Cruz-López, A Ramírez, A Saúl, JA Marchal… - researchgate.net
… We demonstrated the role of the PKR as a biological target of bozepinib involved in the apoptosis of breast and colon cancer cells. In addition, the specific HER2, JNK and ERKs …
Number of citations: 0 www.researchgate.net

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。